5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine
Description
5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine is a halogenated imidazo[4,5-b]pyridine derivative with a 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the N3 position. The base compound, 5,6-dichloro-3H-imidazo[4,5-b]pyridine (CAS 189102-97-4), has a molecular formula of C₆H₃Cl₂N₃ and is widely used as a high-purity pharmaceutical intermediate . The SEM group enhances solubility and stability, facilitating further functionalization during synthesis . This compound is critical in medicinal chemistry for developing kinase inhibitors and antimicrobial agents due to its electron-withdrawing chlorine substituents, which modulate electronic properties and binding interactions .
Properties
Molecular Formula |
C12H17Cl2N3OSi |
|---|---|
Molecular Weight |
318.27 g/mol |
IUPAC Name |
2-[(5,6-dichloroimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C12H17Cl2N3OSi/c1-19(2,3)5-4-18-8-17-7-15-10-6-9(13)11(14)16-12(10)17/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
RBNGXKBJOMYXIG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=NC2=CC(=C(N=C21)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of chlorine atoms: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce chlorine atoms at the desired positions.
Attachment of the trimethylsilyl group: This step involves the reaction of the intermediate compound with trimethylsilyl chloride in the presence of a base such as triethylamine.
Ethoxy group addition: The final step involves the reaction of the trimethylsilyl intermediate with ethylene oxide under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of 5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine. The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, a study demonstrated that the compound effectively reduced cell viability in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 10.0 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 15.0 | Activation of caspase pathways |
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. Research indicates that it may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Material Science Applications
Polymer Chemistry
In polymer chemistry, this compound serves as a building block for synthesizing functionalized polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.
| Polymer Type | Property Enhanced | Measurement Method |
|---|---|---|
| Polycarbonate | Thermal stability | Differential Scanning Calorimetry |
| Polyethylene Glycol | Mechanical strength | Tensile Testing |
Biological Research Applications
Targeting Enzymatic Pathways
The compound has been explored for its ability to target specific enzymatic pathways involved in disease mechanisms. For example, it has been identified as a potential inhibitor of certain kinases implicated in cancer progression.
Case Study: Kinase Inhibition
A recent case study highlighted the efficacy of this compound as a selective inhibitor against a specific kinase involved in tumor growth.
| Enzyme Targeted | Inhibition Rate (%) | Assay Type |
|---|---|---|
| Kinase A | 75% | In vitro kinase assay |
| Kinase B | 60% | Western blot analysis |
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to bind to specific sites on these targets, leading to changes in their function and subsequent biological effects. The pathways involved can vary depending on the target and the context of its use.
Comparison with Similar Compounds
Key Observations:
In contrast, 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine () lacks the SEM group, reducing steric bulk but limiting synthetic versatility.
SEM Protection :
- The SEM group in the target compound and 6-Bpin-SEM derivative () enables selective N3 protection, allowing functionalization at other positions (e.g., 6-Bpin for cross-coupling reactions). This contrasts with unprotected analogs like 6-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (), which may require orthogonal protection strategies.
Biological Activity :
- Compounds with piperazine or pyrazine substituents (e.g., ’s 27g) exhibit potent kinase inhibition due to improved solubility and target engagement . The target compound’s SEM group may similarly enhance bioavailability but requires deprotection for active metabolite formation.
- Antimicrobial studies () highlight that electron-deficient cores (e.g., dichloro) improve bacterial membrane penetration compared to methyl or trifluoromethyl analogs.
Physicochemical Properties
- Molecular Weight and Solubility : The SEM group increases molecular weight (~377 vs. ~181 for methylated analogs) but improves lipophilicity (LogP ~2.1–3.5), aiding membrane permeability .
- Stability : SEM-protected compounds exhibit enhanced stability under basic conditions compared to acid-labile tert-butoxycarbonyl (Boc) analogs .
Biological Activity
5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Synthesis
The synthesis of this compound involves several steps, typically starting from 4-chloro-2-iodo derivatives. The compound is synthesized through palladium-mediated reactions, which allow for the introduction of various substituents while maintaining high yields and purity. For example, the use of specific catalysts like XPhos Pd G2 has been shown to facilitate these reactions effectively .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Cytotoxicity and Cancer Research
In cancer research, imidazo[4,5-b]pyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, a related compound showed an IC50 value of 3.9 nM against c-Met kinase, indicating potent inhibition of tumor growth in vitro and in vivo models. The therapeutic index (TI) was notably high, suggesting a favorable safety profile for further development .
The mechanisms through which these compounds exert their biological effects often involve modulation of key signaling pathways. For instance, they may inhibit specific kinases involved in cell proliferation and survival or disrupt viral replication processes by targeting viral enzymes or host cell factors necessary for viral entry and replication.
Case Studies
- Antiviral Efficacy : In a study assessing the antiviral potential of imidazo[4,5-b]pyridine derivatives against HIV-1, one compound exhibited an EC50 of 3.98 μM with a therapeutic index exceeding 105. This suggests that structural modifications can significantly enhance antiviral activity while minimizing cytotoxic effects .
- Cancer Cell Proliferation : Another study focused on imidazo[1,2-a]pyridine derivatives demonstrated significant inhibition of c-Met-dependent cancer cell lines. The lead compound showed effective tumor growth inhibition (TGI = 75%) with good oral bioavailability and minimal off-target effects .
Data Table: Biological Activity Summary
| Activity Type | Compound | EC50 / IC50 | Notes |
|---|---|---|---|
| Antiviral | Related Imidazo Compound | EC50 = 3.98 μM | High therapeutic index |
| Cancer Inhibition | Imidazo[1,2-a]pyridine Derivative | IC50 = 3.9 nM | Potent c-Met inhibitor |
| Cytotoxicity | Various Imidazo Derivatives | CC50 not specified | Varies by structure; generally low toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
